

A Comparative Analysis of Reglone (Diquat) and Glyphosate for Crop Desiccation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reglone*

Cat. No.: *B022050*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Reglone** (active ingredient: diquat) and glyphosate, two widely used herbicides employed for pre-harvest crop desiccation. This analysis is supported by experimental data to elucidate their respective performance characteristics, aiding in informed decisions for agricultural research and crop management strategies.

Executive Summary

Reglone and glyphosate are both utilized for crop desiccation, yet they differ fundamentally in their mode of action, speed of activity, and impact on the crop. **Reglone**, a contact herbicide, provides rapid desiccation by disrupting cell membranes, making it a true desiccant. Glyphosate, a systemic herbicide, acts more slowly by inhibiting an essential enzyme pathway, and its primary role is often perennial weed control, with desiccation as a secondary benefit. The choice between these two herbicides is contingent on the specific agricultural objectives, such as the need for rapid harvest, weed control priorities, and whether the crop is intended for seed production.

Data Presentation

The following tables summarize quantitative data from various studies comparing the efficacy of **Reglone** and glyphosate in desiccation, and their effects on key crop parameters.

Table 1: Effect of Desiccants on Flax Stem Moisture Content (%)

Treatment	Stem Moisture (%) at Indian Head	Stem Moisture (%) at Yorkton
Untreated Control	36	37
Glyphosate	31	14-15
Diquat (Reglone)	10	6

Source: Adapted from a 2020 study on flax desiccation.[\[1\]](#)

Table 2: Impact of Desiccants on Red Lentil Seed Germination and Vigor (2012)

Treatment	Seed Germination (%)	Seedling Vigor (%)
Untreated Control	96	95
Glyphosate	89	87
Diquat (Reglone)	95	94
Diquat + Glyphosate	94	93

Source: Adapted from a 2012-2013 study on red lentil.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Potato Vine Desiccation Efficacy (%) 7 Days After Treatment (DAT)

Treatment	Vine Desiccation (%)
Diquat (Reglone)	88
Glufosinate (Alternative)	65

Note: This study compared diquat to glufosinate, another desiccant, highlighting diquat's rapid action.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

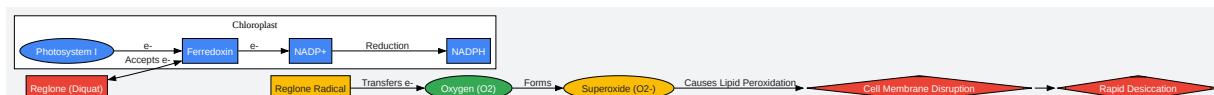
Detailed methodologies from key comparative studies are outlined below to provide a comprehensive understanding of the experimental context.

Flax Desiccation Trial Protocol

- Objective: To evaluate the efficacy of pre-harvest herbicide and desiccant options on flax seed and straw dry-down.
- Experimental Design: A factorial combination of three flax varieties and three pre-harvest treatments (untreated control, glyphosate, and diquat) was arranged in a randomized complete block design with four replicates.[\[8\]](#)
- Treatments and Application:
 - Untreated Control
 - Glyphosate
 - Diquat (**Reglone**)
 - Herbicides were applied when 75% of the bolls had turned brown. A minimum solution volume of 185 L/ha was used for all treatments.[\[8\]](#)[\[9\]](#)
- Data Collection:
 - Visual stem dry-down was rated at 0, 4, 7, and 14 days after application.
 - Seed and stem moisture content were determined at harvest.[\[9\]](#)[\[10\]](#)

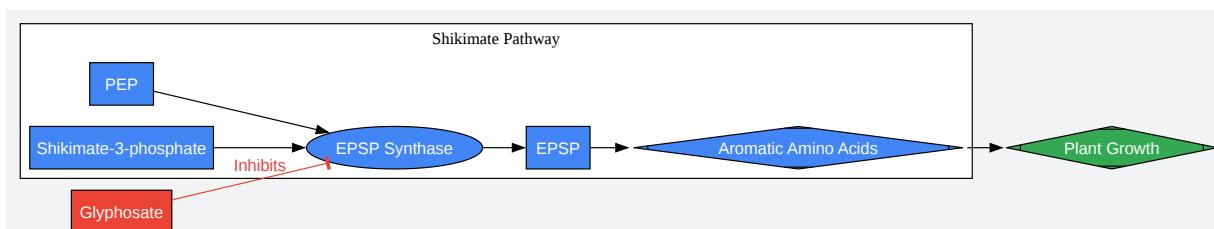
Red Lentil Desiccation and Seed Quality Trial Protocol

- Objective: To assess the impact of various harvest aid herbicides, alone and in combination with glyphosate, on red lentil seed germination, seedling vigor, and milling quality.
- Experimental Design: Field studies were conducted over two cropping seasons (2012 and 2013) in a randomized complete block design.
- Treatments and Application:


- Untreated Control
- Glyphosate alone
- Diquat (**Reglone**) alone
- Tank-mixes of glyphosate with other desiccants, including diquat.
- Data Collection:
 - Seed germination and seedling vigor were assessed post-harvest.
 - Dehulling efficiency and milling recovery were also evaluated.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Potato Vine Desiccation Trial Protocol

- Objective: To compare the efficacy of diquat with alternative desiccants for potato vine desiccation.
- Experimental Design: Field research was conducted to evaluate desiccants applied to 'Dark Red Norland' potatoes.
- Treatments and Application:
 - Diquat (**Reglone**)
 - Glufosinate and other alternative desiccants.
 - Treatments were applied at three different timings based on tuber size development.
- Data Collection:
 - Potato vine desiccation was visually rated at 7 and 14 days after treatment (DAT).
 - Tuber skin set and yield were also measured.[\[5\]](#)[\[6\]](#)[\[7\]](#)


Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of **Reglone** and glyphosate are visualized below.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Reglone** (diquat).

[Click to download full resolution via product page](#)

Caption: Mechanism of action for glyphosate.

Comparative Analysis

Mode of Action

- **Reglone** (Diquat): As a contact herbicide, **Reglone** acts on the parts of the plant it directly touches.^[8] It works by diverting electrons from Photosystem I in the chloroplasts, leading to the formation of highly reactive oxygen species that rapidly destroy cell membranes. This disruption causes leakage of cell contents and swift desiccation of the plant tissue.^[8]

- **Glyphosate:** Glyphosate is a systemic herbicide, meaning it is absorbed by the foliage and translocated throughout the plant, including the roots.^[8] It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids essential for protein production and plant growth. This inhibition leads to a gradual cessation of growth and eventual death of the entire plant.^[8]

Speed of Action

- **Reglone** (Diquat): **Reglone** is characterized by its very fast action, with visible effects such as wilting and browning appearing within hours of application.^[8] This makes it a "true desiccant" ideal for situations requiring a rapid and uniform dry-down of the crop to facilitate a timely harvest.^[7]
- **Glyphosate:** The systemic nature of glyphosate results in a much slower action, with visible symptoms taking several days to two weeks to appear.^[8] Its primary function in a pre-harvest context is often perennial weed control rather than rapid crop desiccation.^[7]

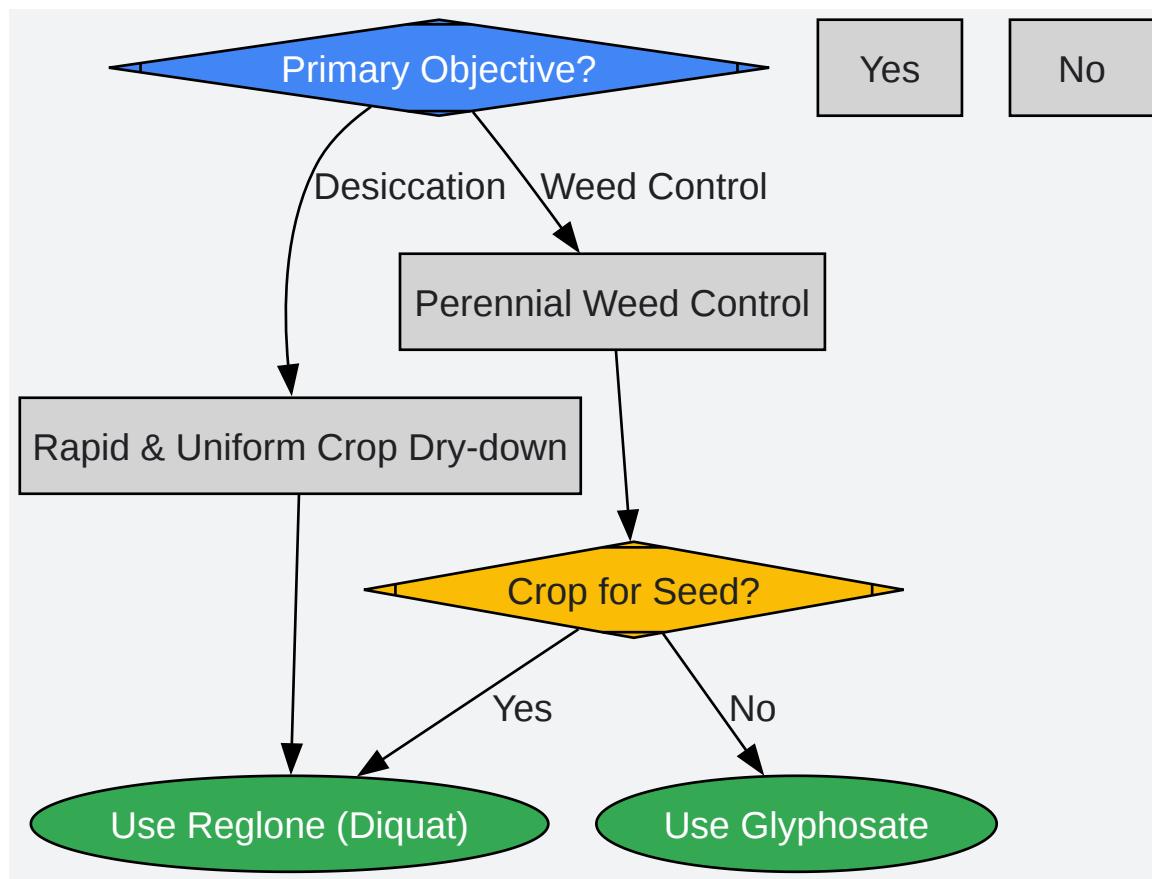
Efficacy in Desiccation

- **Reglone** (Diquat): Studies consistently show that diquat provides a more rapid and complete desiccation of crop foliage and stems compared to glyphosate.^[10] For instance, in flax, diquat application resulted in significantly lower stem moisture content compared to both glyphosate and untreated controls.^[1]
- **Glyphosate:** While glyphosate does contribute to crop dry-down, it is generally less effective and consistent as a desiccant compared to **Reglone**.^[11] Its efficacy can be more dependent on environmental conditions.

Impact on Seed Quality

- **Reglone** (Diquat): As a contact herbicide with limited translocation, **Reglone** generally does not affect seed germination or vigor, making it a preferred choice for crops grown for seed.^[2] ^[3]^[4]
- **Glyphosate:** Due to its systemic movement, glyphosate can translocate into the seed, potentially reducing seed germination and seedling vigor, especially if applied before the crop has reached physiological maturity.^[2]^[3]^[4] Research on red lentils showed that

glyphosate application alone or in tank-mixes (excluding with diquat) significantly reduced seed germination and vigor in some instances.[2][3][4]


Weed Control

- **Reglone** (Diquat): **Reglone** provides rapid burndown of the top growth of annual weeds present at the time of application. However, it does not control perennial weeds as it is not translocated to the root system.
- Glyphosate: A key advantage of using glyphosate pre-harvest is its effectiveness in controlling perennial weeds by killing the entire plant, including the roots.[7]

Application Considerations

- **Reglone** (Diquat): Being a contact herbicide, thorough spray coverage is crucial for the effectiveness of **Reglone**. Higher water volumes are often recommended. Application in the evening or on cloudy days can enhance uptake before activation by sunlight.
- Glyphosate: As a systemic herbicide, translocation is key. Glyphosate is most effective when applied to actively growing weeds.

Logical Workflow for Product Selection

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a desiccant.

Conclusion

The comparative analysis of **Reglone** and glyphosate for crop desiccation reveals distinct advantages and applications for each product. **Reglone** is the superior choice for rapid and uniform crop dry-down, particularly for seed crops where germination and vigor are paramount. Its fast-acting, contact nature ensures a timely harvest without compromising seed quality. Conversely, glyphosate's strength lies in its systemic action, providing excellent control of perennial weeds, although its desiccation effect is slower and less pronounced. The selection between **Reglone** and glyphosate should be guided by a clear understanding of the primary objective, whether it be rapid desiccation, long-term weed management, or a combination of both, while always considering the specific crop and its end-use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iharf.ca [iharf.ca]
- 2. Influence of Harvest Aid Herbicides on Seed Germination, Seedling Vigor and Milling Quality Traits of Red Lentil (*Lens culinaris* L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. [hort](http://hort.journals.ashs.org) [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. iharf.ca [iharf.ca]
- 9. iharf.ca [iharf.ca]
- 10. country-guide.ca [country-guide.ca]
- 11. comunicatascientiae.com.br [comunicatascientiae.com.br]
- To cite this document: BenchChem. [A Comparative Analysis of Reglone (Diquat) and Glyphosate for Crop Desiccation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022050#comparative-analysis-of-reglone-versus-glyphosate-for-crop-desiccation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com